Cas no 887406-49-7 (5-Hydroxymethyl-N-phenyl-2-1H-pyridone)

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a heterocyclic compound featuring a hydroxymethyl group at the 5-position and an N-phenyl substitution on the pyridone ring. This structure imparts unique reactivity and functional versatility, making it valuable in organic synthesis and pharmaceutical applications. The hydroxymethyl group enhances solubility and provides a handle for further derivatization, while the N-phenyl moiety contributes to electronic modulation and steric effects. The compound’s stability under mild conditions and compatibility with diverse reaction pathways make it a useful intermediate in the development of bioactive molecules or functional materials. Its well-defined structure ensures reproducibility in research and industrial applications.
5-Hydroxymethyl-N-phenyl-2-1H-pyridone structure
887406-49-7 structure
Product Name:5-Hydroxymethyl-N-phenyl-2-1H-pyridone
CAS No:887406-49-7
MF:C12H11NO2
MW:201.221243143082
CID:622618
PubChem ID:11988811
Update Time:2025-11-02

5-Hydroxymethyl-N-phenyl-2-1H-pyridone Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxymethyl-N-phenyl-2-1H-pyridone
    • 2(1H)-Pyridinone, 5-(hydroxymethyl)-1-phenyl-
    • 5-(hydroxymethyl)-1-phenylpyridin-2-one
    • AKOS030255285
    • FT-0669841
    • 5-Hydroxypirfenidone
    • FT-0669840
    • 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one
    • DTXSID50475284
    • 887406-49-7
    • CHEMBL4636538
    • SCHEMBL147797
    • AT19557
    • DB-296145
    • Inchi: 1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2
    • InChI Key: YLTGBKWRQSGNOI-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(N(C=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 201.07900
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Melting Point: 110-111°C
  • PSA: 42.23000
  • LogP: 1.32980

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Additional information on 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

5-Hydroxymethyl-N-phenyl-2-1H-pyridone (CAS 887406-49-7): A Comprehensive Technical Overview

In the realm of heterocyclic compounds, 5-Hydroxymethyl-N-phenyl-2-1H-pyridone (CAS 887406-49-7) has emerged as a molecule of significant scientific interest. This N-phenyl substituted pyridone derivative exhibits unique structural features that make it valuable for various research applications. The compound's molecular formula C12H11NO2 and molecular weight of 201.22 g/mol position it as an important building block in medicinal chemistry and material science.

The hydroxymethyl group at position 5 of the pyridone ring provides an excellent handle for further chemical modifications, making 5-Hydroxymethyl-N-phenyl-2-1H-pyridone a versatile intermediate in organic synthesis. Recent studies highlight its potential as a precursor for developing novel pharmaceutical intermediates, particularly in the design of kinase inhibitors and anti-inflammatory agents. The compound's hydrogen bonding capability, attributed to both the hydroxyl and carbonyl groups, contributes to its interesting supramolecular properties.

From a synthetic chemistry perspective, CAS 887406-49-7 represents an important class of N-heterocyclic compounds that are increasingly sought after in drug discovery programs. The phenyl substitution at the nitrogen position enhances the compound's stability while maintaining sufficient reactivity for further transformations. Researchers have explored its use in creating molecular scaffolds for potential therapeutic applications, particularly in areas addressing oxidative stress-related conditions.

The physicochemical properties of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone make it suitable for various analytical applications. Its UV absorption characteristics around 280-320 nm facilitate detection in HPLC analyses, while the presence of both hydrogen bond donor and acceptor sites enables interesting interactions in chromatographic separations. These properties have led to its investigation as a potential fluorescence probe precursor in biochemical assays.

In material science, the pyridone core structure of CAS 887406-49-7 has shown promise in the development of organic electronic materials. The conjugated system allows for electron delocalization, while the hydroxyl group provides opportunities for polymer functionalization. Recent patents have highlighted its utility in creating organic semiconductors with tunable electronic properties, particularly for light-emitting diode applications.

The safety profile of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone makes it attractive for laboratory use. While comprehensive toxicological data remains limited, preliminary studies suggest it doesn't exhibit significant acute toxicity under standard handling conditions. However, as with all chemical substances, proper laboratory safety protocols should be followed when working with this compound, including the use of personal protective equipment.

From a commercial availability standpoint, CAS 887406-49-7 is typically supplied as an off-white to pale yellow crystalline powder with purity levels ranging from 95% to 99%. Storage recommendations generally suggest keeping the compound in a cool, dry environment, protected from light to maintain stability. The growing demand for this specialty chemical has led to increased production capacities among major suppliers worldwide.

Recent advancements in synthetic methodologies have improved the accessibility of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. Modern catalytic approaches have reduced production costs while increasing yields, making this compound more available for research purposes. These developments align with the pharmaceutical industry's growing interest in heterocyclic building blocks for drug development pipelines.

The compound's role in green chemistry initiatives deserves special mention. Researchers have developed environmentally friendly synthetic routes to CAS 887406-49-7 using water as solvent or employing biocatalytic methods. These approaches reduce the environmental footprint of production while maintaining high purity standards, addressing the chemical industry's sustainability challenges.

Analytical characterization of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone typically involves a combination of techniques including NMR spectroscopy (showing characteristic peaks at δ 6.5-8.5 ppm for aromatic protons), mass spectrometry, and infrared spectroscopy (displaying strong carbonyl absorption around 1650 cm⁻¹). These analytical fingerprints are crucial for quality control and compound verification in research settings.

Looking toward future applications, N-phenyl pyridone derivatives like CAS 887406-49-7 are being investigated for their potential in cancer research, particularly as modulators of cellular signaling pathways. The compound's ability to interact with biological targets through multiple binding modes makes it an interesting candidate for structure-activity relationship studies in oncology drug discovery.

In conclusion, 5-Hydroxymethyl-N-phenyl-2-1H-pyridone represents a versatile and scientifically valuable compound with growing importance across multiple disciplines. Its unique structural features, synthetic accessibility, and potential applications in both life sciences and material science ensure its continued relevance in chemical research. As synthetic methodologies advance and new applications emerge, this heterocyclic compound is poised to play an increasingly significant role in scientific innovation.

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